6-Bromo-4-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its molecular formula . This compound features a bromine atom at the 6th position and a methoxy group at the 4th position of the indazole ring, which contributes to its unique chemical properties and biological activities. Indazoles are noted for their diverse biological activities and potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
6-Bromo-4-methoxy-1H-indazole is synthesized from commercially available precursors, primarily starting with 4-bromo-3-nitrotoluene. The classification of this compound falls under organic chemistry, specifically within the category of heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for research and development.
The synthesis of 6-Bromo-4-methoxy-1H-indazole involves multiple steps:
The molecular structure of 6-Bromo-4-methoxy-1H-indazole can be described as follows:
This structural configuration influences its reactivity and interactions with biological targets.
6-Bromo-4-methoxy-1H-indazole is involved in several types of chemical reactions:
The physical and chemical properties of 6-Bromo-4-methoxy-1H-indazole include:
These properties influence its application in various scientific fields, including medicinal chemistry.
6-Bromo-4-methoxy-1H-indazole has several applications across different scientific disciplines:
The indazole nucleus—a bicyclic aromatic system comprising fused benzene and pyrazole rings—represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and structural robustness. This heterocycle exists predominantly as the thermodynamically stable 1H-tautomer, where the pyrrolic nitrogen (N1) can participate in hydrogen bonding, while the pyridinic nitrogen (N2) contributes to π-stacking interactions and metal coordination [6]. These electronic characteristics enable indazole derivatives to interact with diverse biological targets, underpinning their presence in FDA-approved drugs such as:
The planar structure of indazole permits strategic substitution at C3, C4, C5, C6, and C7 positions, allowing medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties. 6-Bromo-4-methoxy-1H-indazole exemplifies this strategy, where bromination at C6 enhances steric occupancy and lipophilicity, while methoxylation at C4 modulates electron density and conformational flexibility. Such targeted functionalization transforms the core scaffold into a high-value pharmacophore for targeted therapy development [1] .
Table 1: Bioactive Indazole Derivatives and Their Therapeutic Applications
Compound Name | Substitution Pattern | Therapeutic Use | |
---|---|---|---|
Niraparib | 4-{[(3S)-piperidin-3-yl]carbamoyl}phenyl | PARP inhibitor (Oncology) | |
Pazopanib | 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide | Kinase inhibitor (Oncology) | |
Benzydamine | 3-(1-Benzyl-1H-indazol-3-yloxy)-N,N-dimethylpropan-1-amine | Anti-inflammatory (NSAID) | |
6-Bromo-4-methoxy-1H-indazole | 6-Br, 4-OCH₃ | Intermediate for kinase inhibitors | [6] |
Halogenation (Bromine at C6):The introduction of bromine at the C6 position of the indazole scaffold serves multiple strategic purposes:
Methoxylation (Methoxy at C4):The methoxy group (–OCH₃) at C4 significantly alters the indazole’s physicochemical and electronic profile:
Table 2: Electronic and Bioactive Effects of Substituents in 6-Bromo-4-methoxy-1H-indazole
Substituent | Position | Electronic Effect | Biological Impact | Synthetic Utility | |
---|---|---|---|---|---|
Bromo (-Br) | C6 | -I, +R (weak) | Enhances hydrophobic binding; halogen bonding | Cross-coupling reactions | |
Methoxy (-OCH₃) | C4 | +I, +R (strong) | Improves solubility; metabolic shielding | Blocks electrophilic substitution | [2] [6] [8] |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8